6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine
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Overview
Description
The compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It has both a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom). The pyrazole ring is substituted with two methyl groups and the pyridine ring has an amine group attached .
Molecular Structure Analysis
The molecular structure of this compound would likely show the connectivity of the atoms as described above. The pyrazole and pyridine rings are likely to be planar, as is common for aromatic systems . The exact geometry around the nitrogen atoms would depend on their hybridization and the groups attached to them .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, similar compounds often participate in reactions typical for amines, pyrazoles, and pyridines. These could include acid-base reactions, electrophilic aromatic substitution, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of nitrogen atoms and the amine group could allow for hydrogen bonding, which would influence its solubility and boiling point. The aromatic rings could contribute to its stability .Scientific Research Applications
Catalysis and Synthesis
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine is a key component in catalyzed domino reactions for synthesizing highly functionalized pyrazolo[3,4-b]pyridines. These reactions involve the formation of multiple bonds, leading to the creation of six-membered rings in a one-pot operation, showcasing the compound's role in efficient and green chemistry processes (Gunasekaran, Prasanna, & Perumal, 2014).
Multicomponent Reactions
It has been successfully utilized in novel multicomponent synthesis methods. For instance, it plays a crucial role in the efficient synthesis of pyridine-pyrimidines and their bis-derivatives, catalyzed by innovative ionic liquids supported on functionalized nanosilica, highlighting the compound's utility in facilitating complex chemical transformations (Rahmani et al., 2018).
Microwave Irradiative Cyclocondensation
The compound is instrumental in microwave irradiative cyclocondensation processes, leading to the synthesis of pyrimidine-linked pyrazole heterocyclics. This method emphasizes the compound's contribution to the development of compounds with potential insecticidal and antibacterial properties, showcasing its significance in pharmaceutical research (Deohate & Palaspagar, 2020).
Optical and Electronic Properties
Research has also explored the structure-dependent and environment-responsive optical properties of trisheterocyclic systems incorporating electron-donating amino groups, including derivatives of this compound. These studies provide insights into how variations in the molecular structure affect thermal, redox, and fluorescence properties, underscoring the compound's potential in materials science (Palion-Gazda et al., 2019).
Coordination Chemistry
Furthermore, derivatives of this compound have been explored for their coordination chemistry, particularly in synthesizing luminescent lanthanide compounds and iron complexes. These compounds are of interest for applications in biological sensing and demonstrating unusual thermal and photochemical spin-state transitions, highlighting the compound's versatility in creating functional materials for advanced technological applications (Halcrow, 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to have a broad range of biological activities . For instance, some derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Mode of Action
It is suggested that the compound might interact with its targets through strong h-bonding interactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a wide spectrum of biological activities .
Pharmacokinetics
Similar compounds have shown very high solubility in saline at ph 7, which could potentially impact their bioavailability .
Result of Action
Similar compounds have shown a pronounced stimulating effect on plant growth .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-5-8(2)14(13-7)10-4-3-9(11)6-12-10/h3-6H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HISLDWBPLJCQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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